An In-Depth Technical Guide to the Synthesis of N-(2-cyclohexylethyl)cyclopropanamine
An In-Depth Technical Guide to the Synthesis of N-(2-cyclohexylethyl)cyclopropanamine
I have gathered a significant amount of information on the synthesis of N-substituted amines, particularly focusing on reductive amination, which appears to be a primary method for synthesizing the target molecule, N-(2-cyclohexylethyl)cyclopropanamine. I have also found information on the synthesis of the necessary precursors, 2-cyclohexylethanol and 2-cyclohexylethanal.
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Updated plan: Perform a final targeted search for a specific, published synthesis of N-(2-cyclohexylethyl)cyclopropanamine or a closely related N-cycloalkylethyl-cyclopropanamine. If a direct protocol is found, I will use it as the primary reference for the experimental section. If no direct protocol is available, I will construct a detailed, step-by-step experimental protocol for both the reductive amination and the amide reduction pathways, based on the general procedures and precursor synthesis methods I have gathered, citing each piece of information appropriately. Structure the in-depth technical guide with an introduction, sections for each synthetic strategy including mechanistic explanations and diagrams, detailed experimental protocols with tables, and a comprehensive reference list. Create Graphviz diagrams for the overall synthetic pathways and the mechanism of reductive amination. Write the complete guide, ensuring all requirements of the prompt are met, including in-text citations and a full reference list with clickable URLs.I have now gathered sufficient information to construct a detailed technical guide on the synthesis of N-(2-cyclohexylethyl)cyclopropanamine. I have information on two primary synthetic routes: reductive amination and amide reduction. I also have details on the preparation of the necessary precursors. While a specific, single published protocol for the final molecule is not available, I can create a comprehensive guide by combining established procedures for each step. I have enough information to explain the mechanisms, provide step-by-step protocols, create the required diagrams, and compile a reference list. Therefore, I do not need further search actions.
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to N-(2-cyclohexylethyl)cyclopropanamine, a secondary amine with potential applications in pharmaceutical and agrochemical research. The document is structured to provide not only procedural details but also a deep understanding of the underlying chemical principles, empowering researchers and drug development professionals to make informed decisions in their synthetic endeavors. We will explore two primary, robust, and scalable strategies: the direct one-pot reductive amination and a classical two-step approach involving amide formation followed by reduction. Each section will delve into the mechanistic rationale, provide detailed, step-by-step experimental protocols, and present data in a clear, comparative format.
Introduction: The Significance of N-Substituted Cyclopropylamines
Cyclopropylamines are a privileged structural motif in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules.[1] The incorporation of a cyclopropyl group can significantly influence a compound's potency, selectivity, and pharmacokinetic profile. N-(2-cyclohexylethyl)cyclopropanamine combines this valuable moiety with a cyclohexylethyl substituent, a common lipophilic group that can enhance membrane permeability and target engagement. The synthesis of this specific secondary amine, therefore, serves as an excellent case study for the construction of more complex molecules bearing these key pharmacophores.
This guide will focus on two principal and reliable synthetic disconnections for N-(2-cyclohexylethyl)cyclopropanamine, as illustrated below.
Caption: Primary synthetic strategies for N-(2-cyclohexylethyl)cyclopropanamine.
Synthesis of Key Precursors
The successful synthesis of the target molecule is contingent upon the availability of high-quality starting materials. This section details the preparation of the essential precursors: 2-cyclohexylethanal and 2-cyclohexylacetic acid, both derived from 2-cyclohexylethanol.
Preparation of 2-Cyclohexylethanol
2-Cyclohexylethanol can be efficiently synthesized via the reaction of a cyclohexyl Grignard reagent with ethylene oxide.[2][3] This method provides a clean and high-yielding route to the primary alcohol.
Experimental Protocol: Synthesis of 2-Cyclohexylethanol
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Grignard Reagent Formation: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq). Initiate the reaction by adding a small crystal of iodine and a portion of cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether. Once the reaction begins, add the remaining cyclohexyl bromide dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture for an additional hour.
-
Reaction with Ethylene Oxide: Cool the Grignard solution to 0 °C in an ice bath. Slowly bubble ethylene oxide gas (1.2 eq) through the solution or add a pre-condensed solution of ethylene oxide in anhydrous ether. Maintain the temperature below 10 °C throughout the addition.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-cyclohexylethanol can be purified by vacuum distillation to yield a colorless oil.
Oxidation of 2-Cyclohexylethanol to 2-Cyclohexylethanal
The selective oxidation of the primary alcohol, 2-cyclohexylethanol, to the corresponding aldehyde, 2-cyclohexylethanal, is a critical step. To avoid over-oxidation to the carboxylic acid, mild oxidizing agents are required. The Swern oxidation is an excellent choice for this transformation.[4][5]
Experimental Protocol: Swern Oxidation of 2-Cyclohexylethanol
-
Oxalyl Chloride Activation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).
-
DMSO Addition: Add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C.
-
Alcohol Addition: After stirring for 15 minutes, add a solution of 2-cyclohexylethanol (1.0 eq) in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Base Quench: Stir the reaction mixture for 30 minutes at -78 °C, then add triethylamine (5.0 eq) dropwise. Allow the reaction to warm to room temperature.
-
Work-up and Purification: Add water to the reaction mixture and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-cyclohexylethanal should be used immediately in the next step due to its potential for instability.
Oxidation of 2-Cyclohexylethanol to 2-Cyclohexylacetic Acid
For the amide formation pathway, 2-cyclohexylacetic acid is required. This can be achieved by a more vigorous oxidation of 2-cyclohexylethanol using a stronger oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid).
Experimental Protocol: Jones Oxidation of 2-Cyclohexylethanol
-
Reaction Setup: Dissolve 2-cyclohexylethanol (1.0 eq) in acetone in a flask equipped with a dropping funnel and a thermometer. Cool the flask in an ice bath.
-
Addition of Jones Reagent: Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and diluting with water. Add the Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20 °C. The appearance of a persistent orange-brown color indicates the completion of the oxidation.
-
Work-up: Quench the excess oxidizing agent by adding isopropanol until the solution turns green.
-
Extraction and Purification: Remove the acetone under reduced pressure. Extract the aqueous residue with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-cyclohexylacetic acid, which can be purified by recrystallization or distillation.
Strategy 1: Reductive Amination
Reductive amination is a highly efficient one-pot method for the synthesis of amines from carbonyl compounds.[6] This process involves the initial formation of an imine or enamine intermediate from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction.
Mechanistic Rationale
The reaction between 2-cyclohexylethanal and cyclopropanamine first forms a hemiaminal intermediate, which then dehydrates to form an imine. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce the imine to the final secondary amine product.[7] STAB is particularly advantageous as it is mild enough not to reduce the starting aldehyde, thus minimizing side reactions.[8]
Caption: Simplified mechanism of reductive amination.
Experimental Protocol
Table 1: Reagents and Stoichiometry for Reductive Amination
| Reagent | Molar Eq. |
| 2-Cyclohexylethanal | 1.0 |
| Cyclopropanamine | 1.2 |
| Sodium Triacetoxyborohydride | 1.5 |
| Dichloromethane (DCM) | - |
Procedure:
-
To a solution of 2-cyclohexylethanal (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add cyclopropanamine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford N-(2-cyclohexylethyl)cyclopropanamine.
Strategy 2: Amide Formation and Reduction
A more traditional, two-step approach involves the formation of an amide from 2-cyclohexylacetic acid and cyclopropanamine, followed by the reduction of the amide to the target secondary amine. This method offers a robust alternative, particularly if the starting aldehyde for the reductive amination is unstable or difficult to handle.
Step 1: Amide Formation
The formation of N-cyclopropyl-2-cyclohexylacetamide can be achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with cyclopropanamine.
Experimental Protocol: Synthesis of N-cyclopropyl-2-cyclohexylacetamide
-
Acyl Chloride Formation: In a flask equipped with a reflux condenser and a gas trap, add 2-cyclohexylacetic acid (1.0 eq) and thionyl chloride (1.2 eq). Heat the mixture to reflux for 2 hours.
-
Amidation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of cyclopropanamine (2.2 eq) in DCM dropwise to the acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.
Step 2: Amide Reduction
The reduction of the amide to the corresponding amine can be accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction of N-cyclopropyl-2-cyclohexylacetamide
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Amide Addition: Add a solution of N-cyclopropyl-2-cyclohexylacetamide (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Work-up (Fieser method): Cool the reaction to 0 °C and cautiously add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-cyclohexylethyl)cyclopropanamine. Purification can be achieved by vacuum distillation or column chromatography.
Comparative Analysis of Synthetic Strategies
| Feature | Reductive Amination | Amide Formation & Reduction |
| Number of Steps | One-pot | Two steps |
| Reagents | Milder (NaBH(OAc)₃) | Harsher (SOCl₂, LiAlH₄) |
| Atom Economy | Higher | Lower |
| Substrate Scope | Sensitive to aldehyde stability | More robust for unstable aldehydes |
| Work-up | Generally simpler | More complex (LiAlH₄ quench) |
Conclusion
This guide has detailed two effective and reliable synthetic routes to N-(2-cyclohexylethyl)cyclopropanamine. The choice between the one-pot reductive amination and the two-step amide formation and reduction pathway will depend on factors such as the stability of the starting aldehyde, available reagents, and desired scale of the synthesis. Both methods, when executed with care and precision, provide access to this valuable N-substituted cyclopropylamine, opening avenues for further exploration in drug discovery and development.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.
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Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
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Organic Reaction Mechanisms. (n.d.). Reductive Amination. [Link]
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Agett, A. H. (1941). The Reaction of Ethylene Oxide with Various Grignard Reagents. University of Maine. [Link]
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Organic Chemistry Tutor. (2023, October 31). Swern Oxidation of Alcohols | A useful alternative to PCC [Video]. YouTube. [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
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Organic Syntheses. (n.d.). Cyclohexylcarbinol. [Link]
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Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
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